7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring and a phenyl group. The “7-methyl” and “4-oxo” parts of the name suggest that there are a methyl group and a carbonyl group attached to the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces it can form .Scientific Research Applications
Structural Modifications and Synthetic Pathways
Research on pyrido[1,2-a]pyrimidine derivatives often focuses on their synthesis, structural modification, and the exploration of their chemical properties. For example, studies on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines and pyridopyrimidines involve exploring different synthetic routes and modifications to achieve desired molecular structures, demonstrating the versatility of these scaffolds in organic synthesis (Drev et al., 2014); (Gelling & Wibberley, 1969). These methodologies are crucial for the development of new pharmaceuticals and materials.
Potential Biological and Pharmacological Activities
Pyrido[1,2-a]pyrimidine derivatives are explored for various biological activities, including anticancer, antifungal, and anti-inflammatory properties. Research into novel pyrazolopyrimidines derivatives has shown promise as anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications for these compounds (Rahmouni et al., 2016). Additionally, studies have synthesized new pyrido[2,3-d]pyrimidines with observed antifungal activity, suggesting their usefulness in developing new antifungal agents (Hanafy, 2011).
Supramolecular Chemistry and Crystal Engineering
Investigations into the supramolecular aggregation and conformational features of thiazolo[3,2-a]pyrimidines offer insights into how slight structural changes can affect molecular packing, intermolecular interactions, and the physical properties of these compounds. Such studies are foundational for materials science, particularly in crystal engineering and the design of molecular electronics (Nagarajaiah & Begum, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-methyl-4-oxo-N-(3-phenylpropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-9-10-17-21-12-16(19(24)22(17)13-14)18(23)20-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFYQJFESIUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCCCC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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